4-Benzyl-8-bromo-7-fluoro-3,4-dihydro-1H-benzo[e][1,4]diazepine-2,5-dione
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Overview
Description
4-Benzyl-8-bromo-7-fluoro-3,4-dihydro-1H-benzo[e][1,4]diazepine-2,5-dione is a complex organic compound that belongs to the class of benzodiazepines. Benzodiazepines are known for their wide range of pharmacological activities, including anxiolytic, sedative, muscle relaxant, and anticonvulsant properties. This particular compound is characterized by the presence of benzyl, bromo, and fluoro substituents, which may contribute to its unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Benzyl-8-bromo-7-fluoro-3,4-dihydro-1H-benzo[e][1,4]diazepine-2,5-dione typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Benzodiazepine Core: The initial step involves the cyclization of an appropriate precursor to form the benzodiazepine core. This can be achieved through the reaction of an o-phenylenediamine derivative with a suitable carbonyl compound under acidic or basic conditions.
Introduction of Substituents: The benzyl, bromo, and fluoro substituents are introduced through various substitution reactions. For example, bromination can be carried out using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst. Fluorination can be achieved using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).
Final Cyclization and Purification: The final step involves the cyclization of the intermediate compounds to form the desired benzodiazepine derivative. This step may require specific reaction conditions, such as elevated temperatures and the use of a suitable solvent.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, and may include additional steps such as crystallization and recrystallization for purification.
Chemical Reactions Analysis
Types of Reactions
4-Benzyl-8-bromo-7-fluoro-3,4-dihydro-1H-benzo[e][1,4]diazepine-2,5-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield reduced derivatives.
Substitution: The bromo and fluoro substituents can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols to form substituted products.
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, H2O2
Reduction: LiAlH4, NaBH4, H2/Pd-C
Substitution: Nucleophiles (amines, thiols), solvents (DMF, DMSO)
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
4-Benzyl-8-bromo-7-fluoro-3,4-dihydro-1H-benzo[e][1,4]diazepine-2,5-dione has various scientific research applications, including:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: It may be studied for its potential biological activities, such as binding to specific receptors or enzymes.
Medicine: Research may focus on its potential therapeutic effects, such as anxiolytic or anticonvulsant properties.
Industry: The compound may be used in the development of new materials or as a precursor for the synthesis of other industrially relevant compounds.
Mechanism of Action
The mechanism of action of 4-Benzyl-8-bromo-7-fluoro-3,4-dihydro-1H-benzo[e][1,4]diazepine-2,5-dione involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to the benzodiazepine receptor site on the gamma-aminobutyric acid (GABA) receptor complex, enhancing the inhibitory effects of GABA and leading to its anxiolytic and sedative effects. The presence of the bromo and fluoro substituents may influence its binding affinity and selectivity for different receptor subtypes.
Comparison with Similar Compounds
Similar Compounds
7-Bromo-3,4-dihydro-1H-benzo[e][1,4]diazepine-2,5-dione: Lacks the benzyl and fluoro substituents.
8-Fluoro-3,4-dihydro-1H-benzo[e][1,4]diazepine-2,5-dione: Lacks the benzyl and bromo substituents.
4-Benzyl-3,4-dihydro-1H-benzo[e][1,4]diazepine-2,5-dione: Lacks the bromo and fluoro substituents.
Uniqueness
4-Benzyl-8-bromo-7-fluoro-3,4-dihydro-1H-benzo[e][1,4]diazepine-2,5-dione is unique due to the presence of all three substituents (benzyl, bromo, and fluoro), which may confer distinct chemical and biological properties. These substituents can influence the compound’s reactivity, binding affinity, and selectivity, making it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C16H12BrFN2O2 |
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Molecular Weight |
363.18 g/mol |
IUPAC Name |
4-benzyl-8-bromo-7-fluoro-1,3-dihydro-1,4-benzodiazepine-2,5-dione |
InChI |
InChI=1S/C16H12BrFN2O2/c17-12-7-14-11(6-13(12)18)16(22)20(9-15(21)19-14)8-10-4-2-1-3-5-10/h1-7H,8-9H2,(H,19,21) |
InChI Key |
FMWLMIKSODPXPB-UHFFFAOYSA-N |
Canonical SMILES |
C1C(=O)NC2=CC(=C(C=C2C(=O)N1CC3=CC=CC=C3)F)Br |
Origin of Product |
United States |
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